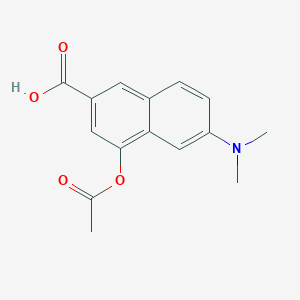
4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- is a complex organic compound with a unique structure that combines a naphthalene ring with carboxylic acid, acetyloxy, and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- typically involves multiple steps, starting from naphthalene derivatives. One common method includes the acetylation of 2-naphthalenecarboxylic acid followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as naphthols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can result in various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and dimethylamino groups play crucial roles in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-: This compound lacks the dimethylamino group but shares similar structural features.
2-Naphthoic acid: A simpler compound with only the carboxylic acid group attached to the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- is unique due to the presence of both acetyloxy and dimethylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-9(17)20-14-7-11(15(18)19)6-10-4-5-12(16(2)3)8-13(10)14/h4-8H,1-3H3,(H,18,19) |
InChI Key |
RECVRILPHDWBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















